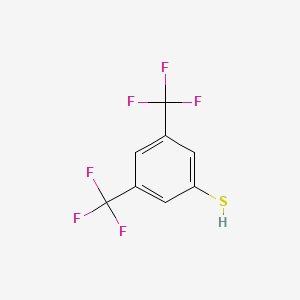

3,5-Bis(trifluoromethyl)benzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWPZIMLLEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333802 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130783-02-7 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is a fluorinated aromatic thiol that serves as a crucial intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The trifluoromethyl groups significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, offering distinct reactivity profiles compared to its non-fluorinated analog. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound.

Core Properties

The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Molecular Formula | C8H4F6S | [1][4] |

| Molecular Weight | 246.17 g/mol | [1][4] |

| Melting Point | 71 °C | [1][3] |

| Boiling Point | 167 °C (lit.) | [5][6] |

| Density | 1.46 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.442 (lit.) | [1][5] |

| Vapor Pressure | 2.3 mmHg at 25°C | [1][3] |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | [5] |

| Water Solubility | Insoluble in water; soluble in alcohol and ether | [1][3] |

Chemical and Spectroscopic Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 130783-02-7 | [1][4] |

| pKa | 4.90 ± 0.11 (Predicted) | [1] |

| LogP | 4.01290 | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (s, 1H), 7.56 (s, 2H), 3.63 (s, 1H) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 132.3 (q, J = 33.7 Hz), 131.9, 126.9, 123.1 (q, J = 272.8 Hz), 119.3 (hept, J = 4.0 Hz) | |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.26 | |

| IR Spectra | Available through various databases | [4] |

| Mass Spectrometry (GC-MS) | m/z: 246 (M+) | [4][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)chlorobenzene with a sulfur source such as sodium hydrosulfide.

Materials:

-

3,5-bis(trifluoromethyl)chlorobenzene

-

Industrial sodium hydrosulfide

-

Dimethyl sulfoxide (DMSO)

-

Dilute sulfuric acid

-

500-mL three-necked flask

-

Heating and stirring apparatus

-

Steam distillation apparatus

Procedure:

-

In a 500-mL three-necked flask, combine 24.9 g (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mole) of industrial sodium hydrosulfide.[7]

-

Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.[7]

-

Heat the mixture to 110°C and stir for 10 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Under stirring, gradually add dilute sulfuric acid to acidify the reaction mixture to a pH of 4.[7]

-

Perform steam distillation on the acidified mixture.[7]

-

Collect the distilled product, which should be a slightly light yellow transparent liquid. The expected yield is approximately 19.7 g (80%).[7]

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show three distinct signals corresponding to the aromatic protons and the thiol proton.

-

¹³C NMR: The carbon NMR will exhibit characteristic signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing quartets due to C-F coupling.

-

¹⁹F NMR: A single peak in the fluorine NMR spectrum confirms the presence of the two equivalent trifluoromethyl groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands for the S-H bond (thiol) and the C-F bonds of the trifluoromethyl groups.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 246, corresponding to the molecular weight of the compound.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Reactivity Profile

This diagram outlines the key reactive sites of this compound, highlighting its utility in organic synthesis.

Caption: Key reactive sites and typical reactions.

Applications in Drug Development and Research

The unique properties of the 3,5-bis(trifluoromethyl)phenyl motif make this thiol a valuable precursor in medicinal chemistry and materials science.[8][9] The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] It is used in the synthesis of various bioactive molecules, including substance P (neurokinin-1) receptor antagonists.[8][9] Furthermore, its derivatives are explored in the development of self-assembling monolayers and other advanced materials.[10]

Safety Information

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[5] It should be stored in a well-ventilated place, sealed in a dry container, and kept away from heat and open flames.[1][10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-ビス(トリフルオロメチル)ベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. This compound | 130783-02-7 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-bis(trifluoromethyl)thiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details four distinct synthetic routes, offering researchers a range of options depending on available starting materials, desired scale, and reaction conditions. Each pathway is presented with detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram.

Pathway 1: Nucleophilic Aromatic Substitution of 3,5-Bis(trifluoromethyl)chlorobenzene

This pathway offers a direct and efficient method for the synthesis of 3,5-bis(trifluoromethyl)thiophenol via the nucleophilic substitution of a chlorine atom with a hydrosulfide group.

Experimental Protocol

A 500 mL three-necked flask is charged with 24.9 grams (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 grams (0.5 mole) of industrial-grade sodium hydrosulfide. To this mixture, 180 grams of dimethyl sulfoxide (DMSO) is added as the solvent. The reaction mixture is then heated to 110°C and stirred for 10 hours. Upon completion, the mixture is cooled to room temperature. Dilute sulfuric acid is gradually added with continuous stirring to acidify the mixture to a pH of 4. The crude product is then purified by steam distillation, yielding 19.7 grams of a slightly pale yellow, transparent liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)chlorobenzene | [1] |

| Reagent | Sodium Hydrosulfide | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Reaction Temperature | 110°C | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 80% | [1] |

| Product Purity | ≥98% | [1] |

| Boiling Point | 63-65°C (15 mm Hg) | [1] |

| Mass Spectrometry (m/z) | 246 (M+) | [1] |

Synthesis Workflow

Caption: Nucleophilic Aromatic Substitution Workflow.

Pathway 2: Leuckart Thiophenol Synthesis from 3,5-Bis(trifluoromethyl)aniline

This classic route utilizes the diazotization of an aniline derivative, followed by reaction with a xanthate salt and subsequent hydrolysis to yield the corresponding thiophenol.

Experimental Protocol

Step 1: Diazotization. In a suitable reaction vessel, 3,5-bis(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Xanthate Formation. In a separate vessel, a solution of potassium ethyl xanthate in water is prepared. The cold diazonium salt solution is then added slowly to the potassium ethyl xanthate solution. The reaction mixture is stirred at a low temperature for a period, followed by gentle warming to facilitate the decomposition of the intermediate and formation of the aryl xanthate.

Step 3: Hydrolysis. The resulting aryl xanthate is hydrolyzed by heating with a strong base, such as sodium hydroxide or potassium hydroxide, to yield the sodium or potassium salt of 3,5-bis(trifluoromethyl)thiophenol.

Step 4: Workup. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, 3,5-bis(trifluoromethyl)thiophenol. The product can then be isolated by filtration or extraction and further purified by distillation or crystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)aniline | General Procedure |

| Key Reagents | Sodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide | General Procedure |

| Intermediate | 3,5-Bis(trifluoromethyl)benzenediazonium salt, S-(3,5-Bis(trifluoromethyl)phenyl) O-ethyl dithiocarbonate | General Procedure |

| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | General Procedure |

Synthesis Workflow

Caption: Leuckart Thiophenol Synthesis Workflow.

Pathway 3: Newman-Kwart Rearrangement from 3,5-Bis(trifluoromethyl)phenol

This pathway involves the conversion of a phenol to an O-aryl thiocarbamate, which then undergoes a thermal rearrangement to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol.

Experimental Protocol

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenol. 3,5-Bis(trifluoromethyl)iodobenzene (1.0 mmol) is reacted with CuCl2 (0.1 mmol), KOH (6.0 mmol), and ethylene glycol (0.2 mmol) in a DMSO/H2O (1.0 mL/0.5 mL) solvent mixture. The reaction is heated at 120°C for 24 hours under an argon atmosphere. After cooling, the mixture is worked up by partitioning between 5% HCl and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3,5-bis(trifluoromethyl)phenol.[2]

Step 2: Formation of O-Aryl Thiocarbamate. 3,5-Bis(trifluoromethyl)phenol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent. The resulting phenoxide is then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form the O-(3,5-bis(trifluoromethyl)phenyl) dialkylthiocarbamate.

Step 3: Newman-Kwart Rearrangement. The O-aryl thiocarbamate is heated to a high temperature (typically 200-300°C), either neat or in a high-boiling solvent, to induce the intramolecular rearrangement to the S-(3,5-bis(trifluoromethyl)phenyl) dialkylthiocarbamate.[3]

Step 4: Hydrolysis. The S-aryl thiocarbamate is hydrolyzed with a strong base (e.g., ethanolic KOH) to cleave the thiocarbamate and form the thiophenolate salt.

Step 5: Workup. The reaction mixture is acidified to yield 3,5-bis(trifluoromethyl)thiophenol, which is then isolated and purified.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)phenol | [2] |

| Key Reagents | Dialkylthiocarbamoyl chloride, Base | General Procedure |

| Intermediate | O-(3,5-Bis(trifluoromethyl)phenyl) dialkylthiocarbamate, S-(3,5-Bis(trifluoromethyl)phenyl) dialkylthiocarbamate | General Procedure |

| Rearrangement Temperature | ~200-300°C | [3] |

| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | General Procedure |

Synthesis Workflow

Caption: Newman-Kwart Rearrangement Workflow.

Pathway 4: Reduction of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

This method involves the reduction of a benzenesulfonyl chloride derivative to the corresponding thiophenol.

Experimental Protocol

In a large round-bottomed flask, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to between -5°C and 0°C. To this cold mixture, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is added gradually with stirring. Zinc dust is then added in portions, ensuring the temperature remains below 0°C. The mixture is stirred for an additional 1-1.5 hours at this temperature. The ice bath is then removed, and the reaction is allowed to warm up, which may initiate a vigorous reaction that can be controlled by momentary cooling. The mixture is then heated to boiling and refluxed for several hours until the solution becomes clear. The 3,5-bis(trifluoromethyl)thiophenol is then isolated by steam distillation. The collected product is separated from the aqueous layer, dried, and can be further purified by vacuum distillation.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride | [4] |

| Reducing Agent | Zinc Dust | [4] |

| Acid | Concentrated Sulfuric Acid | [4] |

| Reaction Temperature | 0°C to Reflux | [4] |

| Purification | Steam Distillation | [4] |

| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | [4] |

Synthesis Workflow

Caption: Reduction of Sulfonyl Chloride Workflow.

References

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3) is a particularly valued substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability. This technical guide focuses on 3,5-bis(trifluoromethyl)benzenethiol , a key building block in the synthesis of complex molecules with significant therapeutic potential. Its IUPAC name is This compound . This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of biologically active agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C8H4F6S | [1] |

| Molecular Weight | 246.17 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid or solid | [2] |

| Boiling Point | 167 °C | [3] |

| Density | 1.46 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.442 | [3] |

| CAS Number | 130783-02-7 | [3] |

Spectroscopic Data:

| Spectrum Type | Key Features | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 246 | [1] |

| Infrared (IR) Spectrum | Available through commercial suppliers and databases. | [1] |

| Raman Spectrum | Available through commercial suppliers and databases. | [1] |

| ¹H NMR Spectrum | Aromatic protons and thiol proton signals are expected. | [4][5] |

| ¹³C NMR Spectrum | Signals for aromatic carbons and trifluoromethyl carbons are expected. | [4] |

| ¹⁹F NMR Spectrum | A singlet for the six equivalent fluorine atoms of the two CF3 groups is expected. | [4] |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From 3,5-Bis(trifluoromethyl)chlorobenzene

This method involves the nucleophilic aromatic substitution of chlorine with a hydrosulfide reagent.[6]

Experimental Procedure:

-

To a 500 mL three-necked flask, add 24.9 g (0.1 mol) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mol) of industrial sodium hydrosulfide.

-

Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture to 110 °C with stirring and maintain the reaction for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.

-

The product, this compound, is then isolated via steam distillation.

Method 2: From 3,5-Bis(trifluoromethyl)benzenesulfonamide

This protocol involves the reduction of a benzenesulfonamide derivative.[7]

Experimental Procedure:

-

In a suitable reaction vessel, mix 15.0 g (approximately 0.05 mol) of 3,5-bis(trifluoromethyl)benzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium formate.

-

Heat the mixture to 200 °C and allow it to react for 5 hours. Water generated during the reaction is removed by distillation.

-

After the reaction is complete, cool the reaction mixture to 80 °C.

-

Add a 10% mass concentration of dilute hydrochloric acid to adjust the pH to 2.

-

The final product is obtained by rectification. The reported yield is 50.3%, with a starting material conversion efficiency of 52.1%.[7]

Role in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported, its structural motif, the 3,5-bis(trifluoromethyl)phenyl group, is a privileged scaffold in medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can lead to enhanced biological activity and improved pharmacokinetic profiles of derivative compounds.

Antimicrobial Activity

The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into novel pyrazole derivatives that exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] These findings underscore the potential of this chemical group in the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Activity

Derivatives containing the N-(3,5-bis(trifluoromethyl)phenyl) group have been investigated for their anticancer properties. For instance, a novel synthetic naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by activating hepatocyte nuclear factor 4α (HNF4α) and subsequently inactivating the STAT3 pathway.[2]

Enzyme Inhibition

The 3,5-bis(trifluoromethyl)phenyl group has also been utilized in the design of enzyme inhibitors. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide has been identified as an inhibitor of steroid 5α-reductase (SRD5A), an enzyme implicated in androgen-related disorders.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the unique properties conferred by the two trifluoromethyl groups make it a highly attractive starting material for researchers in drug discovery and materials science. The demonstrated biological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety highlight the significant potential for the development of novel therapeutics. Further exploration of the direct biological effects of this compound and its simpler derivatives may unveil new avenues for therapeutic intervention.

References

- 1. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol (CAS Number 130783-02-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)benzenethiol, a key fluorinated building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of neurokinin-1 (NK1) receptor antagonists. Detailed experimental protocols, spectroscopic data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in their scientific endeavors.

Chemical Properties and Data

This compound, also known as 3,5-bis(trifluoromethyl)thiophenol, is a sulfur-containing organic compound that is widely used as a synthetic intermediate.[1][2][3] Its two trifluoromethyl groups significantly influence its chemical properties, imparting high lipophilicity and metabolic stability to molecules that incorporate this moiety.[4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 130783-02-7 | [1][5][6] |

| Molecular Formula | C₈H₄F₆S | [6][7] |

| Molecular Weight | 246.17 g/mol | [1][6][7] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [2][3] |

| Boiling Point | 167 °C (lit.) | [1][5] |

| Density | 1.46 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.442 (lit.) | [1][5] |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | [1] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [8] |

| Purity | >96.0% (GC) | [2][3] |

| Mass Spectrometry (GC-MS) | m/z: 246 (M⁺) | [9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (s, 1H), 7.69 (s, 2H), 3.65 (s, 1H) | Not explicitly found for the thiol, but representative of the aromatic protons in this substitution pattern. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5 (q, J = 34.0 Hz), 129.9, 123.0 (q, J = 272.9 Hz), 120.5 | Not explicitly found for the thiol, but representative of the aromatic carbons in this substitution pattern. |

| InChI | 1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | [1][7] |

| SMILES | FC(F)(F)c1cc(S)cc(c1)C(F)(F)F | [1][7] |

Synthesis

A common method for the preparation of this compound involves the reaction of 3,5-bis(trifluoromethyl)chlorobenzene with a sulfur source, such as sodium hydrosulfide, in a suitable solvent.[9]

Experimental Protocol: Synthesis of this compound[9]

-

To a 500-milliliter three-necked flask, add 24.9 grams (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 grams (0.5 mole) of industrial-grade sodium hydrosulfide.

-

Add 180 grams of dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture to 110°C and stir for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.

-

Perform steam distillation to isolate the product.

-

This process yields approximately 19.7 grams (80% yield) of a slightly light yellow transparent liquid with a purity of ≥98%.

Applications in Drug Development

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug design, valued for its ability to enhance metabolic stability and membrane permeability.[4] This makes this compound a valuable starting material for the synthesis of various therapeutic agents.

Neurokinin-1 (NK1) Receptor Antagonists

A primary application of this compound is in the synthesis of NK1 receptor antagonists.[8][10][11] The NK1 receptor is the preferred receptor for the neuropeptide Substance P, which is implicated in pain transmission, inflammation, and emesis.[10][12] Antagonists of the NK1 receptor, such as the FDA-approved drug Aprepitant, are used to prevent chemotherapy-induced nausea and vomiting.[13] The 3,5-bis(trifluoromethyl)phenyl group is a key structural feature in many potent NK1 receptor antagonists, contributing significantly to their binding affinity and pharmacological profile.[10][11]

Antimicrobial Agents

The 3,5-bis(trifluoromethyl)phenyl group has also been incorporated into novel pyrazole derivatives that exhibit potent antimicrobial activity, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

Workflow for the Synthesis of Bioactive Molecules

The following diagram illustrates a generalized workflow for the utilization of a 3,5-bis(trifluoromethyl)phenyl-containing precursor in the synthesis of bioactive pyrazole derivatives, based on a published methodology.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. What are NK1 modulators and how do they work? [synapse.patsnap.com]

- 13. Substance P - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzenethiol, a halogenated aromatic thiol, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the structure, bonding, and key chemical data of this compound, along with insights into its synthesis and emerging applications.

Molecular Structure and Identification

This compound is characterized by a benzene ring substituted with a thiol group (-SH) at position 1 and two trifluoromethyl groups (-CF3) at positions 3 and 5.

Chemical Structure:

Figure 1: 2D structure of this compound.

The key identifiers and molecular properties of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Bis(trifluoromethyl)thiophenol, BTFMBT |

| CAS Number | 130783-02-7[1][2] |

| Molecular Formula | C8H4F6S[1][2][3] |

| Molecular Weight | 246.17 g/mol [1][2] |

| InChI | InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H[1] |

| SMILES | FC(F)(F)c1cc(S)cc(c1)C(F)(F)F |

Physicochemical Properties

The physical and chemical properties of this compound are largely influenced by the two trifluoromethyl groups, which impart high lipophilicity and thermal stability.

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 167 °C (lit.) |

| Density | 1.46 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.442 (lit.) |

| Flash Point | 65.6 °C (closed cup) |

| pKa (predicted) | 4.90 ± 0.11[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thiol proton. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing trifluoromethyl groups. The thiol proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift would be in the typical range for -CF3 groups.

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the S-H stretching vibration (around 2550-2600 cm⁻¹), C-S stretching, C-F stretching (strong bands in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M+) at m/z 246, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the thiol group, trifluoromethyl groups, and other fragments characteristic of the molecule.

Bonding and Reactivity

The chemical behavior of this compound is dictated by the interplay of the thiol group and the electron-withdrawing trifluoromethyl groups.

-

Acidity of the Thiol Group: The two -CF3 groups significantly increase the acidity of the thiol proton compared to unsubstituted benzenethiol. The predicted pKa of 4.90 suggests that it can be readily deprotonated by a moderately strong base to form the corresponding thiolate anion.[2] This enhanced acidity makes it a potent nucleophile in its anionic form.

-

Nucleophilicity: The thiolate anion is a strong nucleophile and can participate in various nucleophilic substitution and addition reactions.

-

Reactions at the Aromatic Ring: The strong deactivating effect of the two trifluoromethyl groups makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride or a nucleophilic aromatic substitution reaction on a suitable precursor. A plausible laboratory-scale synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene is outlined below.

Figure 2: Synthetic workflow for this compound.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to initiate the Grignard reaction.[4]

-

Once the reaction starts, add the remaining solution dropwise and reflux the mixture until the magnesium is consumed.

Step 2: Carboxylation to form 3,5-Bis(trifluoromethyl)benzoic Acid

-

Cool the Grignard reagent solution in an ice bath.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.[4]

-

After the reaction is complete, quench the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

Step 3: Conversion to this compound

The conversion of the carboxylic acid to the thiol can be achieved through a multi-step process, for example, by first converting the acid to the corresponding acyl chloride, followed by reduction and thiolation. Alternatively, other synthetic strategies starting from different precursors may be employed.

Applications in Research and Development

The unique properties of this compound make it a valuable building block and functional molecule in several areas:

Drug Development and Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-bis(trifluoromethyl)phenyl moiety is therefore a desirable pharmacophore in drug design. While specific drugs containing the this compound core are not prominently reported, its derivatives are explored for various therapeutic applications. For instance, compounds bearing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as substance P (neurokinin-1) receptor antagonists.[4]

Materials Science and Surface Chemistry

Thiols are widely used for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This compound has been shown to form distinct polymorphic self-assembled monolayers on Au(111) surfaces.[5] The structure and quality of these films are highly dependent on the preparation conditions, such as immersion time.[5] The resulting fluorinated surfaces exhibit low surface energy and high chemical resistance, making them suitable for applications in microelectronics, sensors, and as protective coatings.[6][7]

Conclusion

This compound is a versatile chemical entity with a unique combination of properties conferred by its thiol functionality and the two strongly electron-withdrawing trifluoromethyl groups. Its well-defined structure and predictable reactivity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of its biological activities and the development of more efficient synthetic protocols will undoubtedly expand its applications in the future.

References

- 1. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. Side-Group-Induced Polymorphism in Self-Assembled Monolayers: 3,5-Bis(trifluoromethyl)benzenethiolate Films on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Biology-Journal [biology-journal.com]

- 7. This compound | metacardis [metacardis.net]

The Unseen Influence: A Technical Guide to the Electron-Withdrawing Properties of Fluorinated Aromatic Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the profound electron-withdrawing properties of fluorinated aromatic thiols, a class of compounds gaining increasing attention for their unique reactivity and potential to modulate biological activity. The high electronegativity of fluorine significantly impacts the electronic environment of the aromatic ring and the acidity of the thiol group, making these compounds valuable tools in drug design, particularly in the realm of targeted covalent inhibitors. This document provides a comprehensive overview of their synthesis, key physicochemical properties, and applications, supported by detailed experimental protocols and visual representations of underlying chemical principles.

The Impact of Fluorination on Thiophenol Acidity

The introduction of fluorine atoms onto an aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the corresponding thiolate anion and, consequently, increases the acidity of the thiol group. This is quantitatively expressed by a decrease in the pKa value. The magnitude of this effect is dependent on the number and position of the fluorine substituents.

Quantitative Analysis of pKa Values

The acidity of a series of fluorinated thiophenols highlights the potent influence of fluorine substitution. As the degree of fluorination increases, the pKa value of the thiol group progressively decreases, indicating a substantial increase in acidity.

| Compound | pKa Value (experimental) | pKa Value (predicted) | Reference(s) |

| Thiophenol | 6.62 | - | [1][2] |

| 2-Fluorothiophenol | - | 6.00 ± 0.43 | |

| 4-Fluorothiophenol | - | 6.40 ± 0.10 | [3] |

| 2,4-Difluorothiophenol | - | 5.78 ± 0.48 | [4] |

| 2,3,5,6-Tetrafluorothiophenol | - | - | |

| Pentafluorothiophenol | 2.68 | - |

The dramatic drop in pKa from thiophenol (6.62) to pentafluorothiophenol (2.68) underscores the cumulative electron-withdrawing effect of multiple fluorine atoms.[1][2] This enhanced acidity is a critical factor in their application, as it governs the population of the more nucleophilic thiolate anion at physiological pH.

Hammett Parameters: Quantifying Electronic Effects

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constants, σm and σp, represent the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions, respectively. Positive σ values indicate an electron-withdrawing effect.

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| -CF3 | 0.43 | 0.54 |

| -OCF3 | 0.38 | 0.35 |

| -SCF3 | 0.40 | 0.50 |

| -SO2CF3 | 0.79 | 0.93 |

Fluorine itself exhibits a positive σm value, indicative of its inductive electron-withdrawing nature. The σp value is less positive due to the opposing +M (mesomeric) effect, where the lone pairs of fluorine can donate electron density to the aromatic π-system. However, for polyfluorinated systems and groups like trifluoromethyl (-CF3), the electron-withdrawing character is significantly more pronounced.

Experimental Protocols

Synthesis of Fluorinated Aromatic Thiols

1. Synthesis of 4-Fluorothiophenol

A common route to 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride.[5][6]

-

Step 1: Formation of Sodium 4-Fluorobenzenesulfinate. 4-Fluorobenzenesulfonyl chloride is reacted with a solution of sodium bisulfite in a suitable solvent.

-

Step 2: Reduction to 4,4'-Difluorodiphenyl Disulfide. The resulting sodium 4-fluorobenzenesulfinate is then reduced, for example with sulfur dioxide, to yield 4,4'-difluorodiphenyl disulfide.

-

Step 3: Reduction to 4-Fluorothiophenol. The disulfide is subsequently reduced to the corresponding thiol using a reducing agent such as sodium borohydride in a water-miscible organic solvent. The final product is obtained after acidification and extraction.[5]

2. Synthesis of Pentafluorothiophenol

Pentafluorothiophenol can be prepared by the nucleophilic aromatic substitution of hexafluorobenzene with a sulfur nucleophile.

-

Reaction. Hexafluorobenzene is reacted with sodium hydrosulfide (NaSH) in a suitable solvent. The highly activated aromatic ring readily undergoes substitution of one fluorine atom by the hydrosulfide anion to yield pentafluorothiophenol.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiol.[7]

-

Materials:

-

Fluorinated aromatic thiol of interest

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., acetate, phosphate, borate buffers)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent plate

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of the fluorinated aromatic thiol in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of solutions of the thiol at a constant concentration in the different buffer solutions. A final DMSO or ethanol concentration of ≤1% is recommended to minimize solvent effects on the pKa.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

-

Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and fully deprotonated forms.

-

Plot the absorbance at λmax against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

Determine the pKa from the inflection point of the sigmoidal curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Applications in Drug Development: Targeted Covalent Inhibitors

The enhanced acidity of fluorinated aromatic thiols makes them particularly attractive for the design of targeted covalent inhibitors (TCIs). TCIs are designed to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.

The effectiveness of a thiol-based TCI is highly dependent on the nucleophilicity of the thiol, which is directly related to its pKa. A lower pKa means that a greater proportion of the thiol will exist as the more reactive thiolate anion at physiological pH (~7.4), facilitating the nucleophilic attack on an electrophilic warhead or a susceptible group on the target protein.

Caption: Mechanism of a targeted covalent inhibitor with a fluorinated aromatic thiol.

The diagram above illustrates the general mechanism of action for a TCI featuring a fluorinated aromatic thiol. The process begins with the reversible binding of the inhibitor to the target protein. At physiological pH, the acidic thiol group deprotonates to form the highly nucleophilic thiolate anion. This anion then executes a nucleophilic attack on an electrophilic moiety, leading to the formation of an irreversible covalent bond and subsequent inhibition of the protein's function. The lower pKa of fluorinated aromatic thiols enhances the concentration of the reactive thiolate species, thereby increasing the rate and efficiency of covalent bond formation.

Experimental Workflow for Evaluating Covalent Inhibitors

The evaluation of a novel fluorinated aromatic thiol as a potential TCI involves a systematic workflow to characterize its biochemical and cellular activity.

Caption: Experimental workflow for the evaluation of a targeted covalent inhibitor.

This workflow begins with the synthesis and fundamental characterization of the compound, including the crucial determination of its pKa. Subsequently, a series of biochemical assays are performed to determine its inhibitory potency (IC50), the kinetics of covalent modification (kinact/KI), and to confirm the formation of the covalent adduct via mass spectrometry. Promising candidates are then advanced to cellular assays to assess their potency in a biological context and to confirm target engagement within the cell. The data from these studies inform structure-activity relationship (SAR) analyses for further lead optimization.

Conclusion

Fluorinated aromatic thiols represent a powerful class of molecules for researchers in drug discovery and materials science. Their tunable acidity, a direct consequence of the strong electron-withdrawing nature of fluorine, allows for the rational design of compounds with enhanced reactivity. This is particularly advantageous in the development of targeted covalent inhibitors, where the increased nucleophilicity of the thiolate anion at physiological pH can lead to more potent and selective therapeutics. A thorough understanding of the structure-property relationships, guided by quantitative data such as pKa values and Hammett parameters, is essential for harnessing the full potential of these versatile compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the synthesis, characterization, and application of fluorinated aromatic thiols in innovative research endeavors.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 7. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design and development. It delves into the fundamental physicochemical effects of trifluoromethylation, presents quantitative data to illustrate these effects, and provides detailed experimental protocols for their evaluation. Furthermore, this guide visualizes key concepts through signaling pathways, experimental workflows, and logical relationships, offering a valuable resource for researchers and professionals in the field of drug discovery.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy to modulate their properties.[1] Among the various fluorinated motifs, the trifluoromethyl group stands out for its profound and often beneficial impact on a molecule's drug-like characteristics. The CF₃ group is a strong electron-withdrawing group with a van der Waals radius similar to a methyl group, allowing it to act as a bioisostere for a methyl group or even a chlorine atom.[2][3] Its incorporation can dramatically alter a compound's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity to its biological target.[2][4] This guide will explore these effects in detail, providing a technical resource for the rational application of the trifluoromethyl group in drug design.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms.

Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally increases the lipophilicity of a molecule, which is often quantified by the logarithm of the partition coefficient (logP).[4] This increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[1] However, the impact on logP is context-dependent and not always a simple additive effect.

| Compound Pair | R Group | logP (R=CH₃) | logP (R=CF₃) | ΔlogP (CF₃ - CH₃) |

| Toluene / (Trifluoromethyl)benzene | - | 2.73 | 2.86 | +0.13 |

| Anisole / (Trifluoromethyl)anisole | -OCH₃ | 2.11 | 2.64 | +0.53 |

| Aniline / 4-(Trifluoromethyl)aniline | -NH₂ | 1.03 | 2.40[5] | +1.37 |

Table 1: Comparison of logP values for methyl- and trifluoromethyl-substituted aromatic compounds. Data is illustrative and sourced from various chemical databases.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl or methoxy group with a trifluoromethyl or trifluoromethoxy group can block a key metabolic pathway, leading to a longer drug half-life and improved bioavailability.[2] For example, the elimination half-life of celecoxib, which contains a trifluoromethyl group, is approximately 11 hours.[3][6][7][8][9]

| Drug / Analog | Key Functional Group | In Vitro Half-life (t½) in Human Liver Microsomes (min) |

| Tolbutamide | -CH₃ | ~30 |

| Trifluoromethyl-tolbutamide analog | -CF₃ | > 240 |

| Diclofenac | - | ~15 |

| 4'-Trifluoromethyl-diclofenac | -CF₃ | > 180 |

Table 2: Illustrative comparison of in vitro metabolic stability of compounds with and without a trifluoromethyl group. Data is generalized from typical metabolic stability assay results.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of nearby acidic or basic functional groups. For acidic protons, the CF₃ group stabilizes the conjugate base through inductive effects, thereby increasing acidity (lowering the pKa). Conversely, for basic groups like amines, the CF₃ group withdraws electron density from the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity (lowering the pKa of the conjugate acid).

| Aniline Derivative | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 4-Methylaniline | 5.08 |

| 4-Chloroaniline | 4.15 |

| 4-(Trifluoromethyl)aniline | 2.45[10] |

Table 3: Comparison of the pKa values of the conjugate acids of substituted anilines, demonstrating the electron-withdrawing effect of the trifluoromethyl group.

Role in Drug-Target Interactions and Pharmacokinetics

The electronic and steric properties of the trifluoromethyl group also play a crucial role in how a drug interacts with its biological target and its overall pharmacokinetic profile.

Binding Affinity

The trifluoromethyl group can enhance binding affinity through several mechanisms. Its lipophilicity can lead to favorable hydrophobic interactions within the binding pocket of a protein.[4] Furthermore, the electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the pharmacophore, potentially leading to stronger interactions such as hydrogen bonds or dipole-dipole interactions with the target protein.[4] A notable example is celecoxib, a selective COX-2 inhibitor, where the trifluoromethyl group is crucial for its binding affinity and selectivity.[11]

| Compound | Target | IC₅₀ (nM) |

| Celecoxib | COX-2 | 40[12] |

| SC-58175 (Methyl analog of Celecoxib) | COX-2 | 280 |

| Sitagliptin | DPP-4 | 19 |

| Vildagliptin (cyano group instead of CF₃) | DPP-4 | 62 |

Table 4: Comparison of the inhibitory potency (IC₅₀) of trifluoromethylated drugs and their non-trifluoromethylated analogs. Data is compiled from various scientific publications.

Pharmacokinetics

By increasing metabolic stability, the trifluoromethyl group can lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure.[2] This can result in a more favorable dosing regimen for patients. The increased lipophilicity can also influence the volume of distribution of a drug.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.

Materials:

-

Test compound and positive control (e.g., a compound with known metabolic lability)

-

Pooled human liver microsomes

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound or positive control to the wells to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

-

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

-

Test compound

-

Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation:

-

Calibrate the pH meter using standard pH buffers.

-

Prepare a solution of the test compound of known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Add KCl solution to maintain a constant ionic strength.

-

-

Titration:

-

Place the test compound solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added after each increment.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

-

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Test compound (unlabeled)

-

Radiolabeled ligand with known affinity for the receptor

-

Receptor source (e.g., cell membranes expressing the receptor of interest)

-

Assay buffer

-

96-well filter plates or standard plates with a cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Add varying concentrations of the unlabeled test compound to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

-

-

Incubation:

-

Add the receptor source to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

If using filter plates, wash the wells with cold assay buffer to remove unbound radioligand.

-

If using a cell harvester, aspirate the contents of the wells through a filter mat to trap the receptor-bound radioligand.

-

-

Quantification:

-

Add scintillation fluid to the filters or wells.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response by converting arachidonic acid to prostaglandins.[13]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the breakdown of incretin hormones like GLP-1, thereby enhancing insulin secretion in a glucose-dependent manner.[14][15]

Experimental and Logical Workflows

A systematic SAR study is crucial for optimizing a lead compound.[16][17][18]

The synthesis of celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[19]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, as well as to enhance binding affinity, has led to its incorporation into numerous successful drugs. A thorough understanding of the multifaceted effects of trifluoromethylation, supported by robust experimental evaluation, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the unique properties of the trifluoromethyl group in their pursuit of new medicines.

References

- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. echemi.com [echemi.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. chembk.com [chembk.com]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 13. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. collaborativedrug.com [collaborativedrug.com]

- 19. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Key Fluorinated Building Block: A Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Bis(trifluoromethyl)benzenethiol, a pivotal fluorinated building block in modern medicinal chemistry and materials science. We delve into the initial synthesis reported in the mid-20th century and detail contemporary experimental protocols for its preparation. Key physicochemical properties are tabulated for easy reference, and its significant role in the development of therapeutic agents is discussed. This document serves as an in-depth resource for researchers leveraging the unique properties of the 3,5-bis(trifluoromethyl)phenyl moiety in their scientific endeavors.

Discovery and History

The first documented synthesis of this compound is attributed to L. M. Yagupol'skii and V. I. Troitskaya in a 1964 publication in the Journal of General Chemistry of the USSR. Their work laid the foundation for the exploration of this and other highly fluorinated aromatic compounds. The initial synthesis likely involved a multi-step process starting from a readily available precursor, showcasing early advancements in organofluorine chemistry.

The strategic placement of two trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties to the molecule. The strong electron-withdrawing nature of the CF₃ groups significantly influences the acidity of the thiol proton and the reactivity of the aromatic ring. These characteristics were likely of initial academic interest but have since blossomed into practical applications, particularly in the realm of drug discovery.

The 3,5-bis(trifluoromethyl)phenyl motif is a recognized pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this compound has emerged as a valuable intermediate for introducing this "super-trifluoromethyl" arene into complex molecules.[2] Its utility is evident in the synthesis of various therapeutic agents, where the thiol group serves as a versatile handle for further chemical modifications.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₆S | PubChem |

| Molecular Weight | 246.17 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid or solid | Sigma-Aldrich |

| Boiling Point | 167 °C (lit.) | Sigma-Aldrich |

| Density | 1.46 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.442 (lit.) | Sigma-Aldrich |

| CAS Number | 130783-02-7 | Sigma-Aldrich |

Experimental Protocols

While the original 1964 experimental details are not readily accessible, several modern and efficient synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Synthesis from 3,5-Bis(trifluoromethyl)chlorobenzene

This method, adapted from patent literature, involves the nucleophilic aromatic substitution of a chlorine atom with a hydrosulfide group.[4]

Reaction:

(CF₃)₂C₆H₃Cl + NaSH → (CF₃)₂C₆H₃SH + NaCl

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,5-bis(trifluoromethyl)chlorobenzene (24.9 g, 0.1 mol) and industrial sodium hydrosulfide (28 g, 0.5 mol).

-

Add dimethyl sulfoxide (DMSO) (180 g) as the solvent.

-

Heat the reaction mixture to 110 °C with stirring and maintain for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under stirring, slowly add dilute sulfuric acid to acidify the mixture to a pH of 4.

-

Perform steam distillation to isolate the crude product.

-

The distilled product is a slightly light yellow transparent liquid. Further purification can be achieved by vacuum distillation.

Expected Yield: ~80%

Synthesis via Diazotization of 3,5-Bis(trifluoromethyl)aniline

This classical approach involves the conversion of an aniline to a diazonium salt, followed by treatment with a sulfur-containing reagent.

Experimental Workflow:

Caption: Synthetic pathway from aniline to benzenethiol.

Experimental Protocol:

-

Diazotization: Dissolve 3,5-bis(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A solid or oil will precipitate.

-

Hydrolysis: Isolate the intermediate xanthate ester and add it to a solution of sodium hydroxide in ethanol or water. Heat the mixture to reflux to hydrolyze the ester.

-

Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the desired product.

Synthesis of Precursors

The availability of starting materials is crucial for the synthesis of this compound. A common precursor is 3,5-bis(trifluoromethyl)bromobenzene.

Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This protocol is based on a process described in a US patent.[5]

Reaction:

1,3-(CF₃)₂C₆H₄ + Brominating Agent → 3,5-(CF₃)₂C₆H₃Br

Experimental Workflow:

Caption: Bromination of 1,3-bis(trifluoromethyl)benzene.

Experimental Protocol:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid (22.0 mL) to 15 °C.

-

Add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35 °C. Cool the mixture to 25 °C.

-

Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol).

-

With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40 °C.

-

Maintain the reaction temperature at 45 °C for 4.5 hours.

-

After the reaction is complete, dilute the mixture with cold water.

-

Separate the phases and wash the organic phase with aqueous sodium hydroxide.

-

The resulting 3,5-bis(trifluoromethyl)bromobenzene can often be used directly in subsequent steps without distillation.

Applications in Drug Development

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of approved and investigational drugs. The presence of two trifluoromethyl groups can significantly enhance a molecule's metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[6]

For example, this group is found in Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1] The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound. The thiol functionality can be readily converted into other functional groups or used in coupling reactions to construct the desired molecular architecture.

Conclusion

Since its initial synthesis in 1964, this compound has evolved from a compound of academic curiosity to a commercially available and highly valuable building block in the chemical and pharmaceutical industries. Its unique electronic and physical properties, conferred by the two trifluoromethyl groups, make it an important tool for the design of new materials and therapeutic agents. The synthetic methods detailed in this guide provide a practical resource for researchers working with this important fluorinated intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 130783-02-7 [chemicalbook.com]

- 4. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides an in-depth look at 3,5-Bis(trifluoromethyl)benzenethiol, a fluorinated aromatic thiol with significant applications in various fields of chemical synthesis.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

| Synonym | Source |

| 3,5-Bis(trifluoromethyl)thiophenol | TCI, Sigma-Aldrich, LookChem |

| BTFMBT | TCI |

| 3,5-bis(trifluoromethyl)benzene-1-thiol | PubChem |

| Benzenethiol, 3,5-bis(trifluoromethyl)- | PubChem |

| alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-thio-m-xylene | Echemi |

| 3,5-Bis(trifluoromethyl)phenyl mercaptan | Echemi |

Physicochemical Properties

The unique properties of this compound, largely influenced by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable reagent in organic synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₆S | --INVALID-LINK-- |

| Molecular Weight | 246.17 g/mol | --INVALID-LINK-- |

| CAS Number | 130783-02-7 | --INVALID-LINK-- |

| Appearance | Clear colorless to slightly yellow liquid | --INVALID-LINK-- |

| Boiling Point | 167 °C (lit.) | --INVALID-LINK-- |

| Melting Point | 71 °C | --INVALID-LINK-- |

| Density | 1.46 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.442 (lit.) | --INVALID-LINK-- |

| Flash Point | 150.1 °F (65.6 °C) - closed cup | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in alcohol and ether | --INVALID-LINK-- |

Experimental Protocols

While specific protocols for direct reactions of this compound are proprietary or dispersed in complex literature, the synthesis of structurally related compounds provides valuable insight into the types of reactions and conditions where the 3,5-bis(trifluoromethyl)phenyl moiety is utilized. Below are detailed methodologies for the synthesis of compounds incorporating this key structural feature.